N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide
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Overview
Description
N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethoxyphenyl group, and an oxadiazole ring, all connected through a methanesulfonamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions The resulting oxadiazole intermediate is then reacted with 2-ethoxyphenyl and 2-chlorobenzyl groups through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can modify the chlorobenzyl or ethoxyphenyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide
- N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}methanesulfonamide
- N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-triazol-5-yl]methyl}methanesulfonamide
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20ClN3O4S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-26-17-11-7-5-9-15(17)19-21-18(27-22-19)13-23(28(2,24)25)12-14-8-4-6-10-16(14)20/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
MCKLNTIWAGBBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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